2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
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Overview
Description
2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is a heterocyclic compound featuring a thiazine ring substituted with dimethylphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylaniline with a suitable thioamide in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazine ring.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl isocyanate
- 2,6-Dimethylphenyl mono-hydroxychlorin
Uniqueness
2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is unique due to its thiazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
72877-65-7 |
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Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C14H17NO2S/c1-10-8-13(4)15(18(16,17)9-10)14-11(2)6-5-7-12(14)3/h5-9H,1-4H3 |
InChI Key |
GBKSVWCQVVVDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=CS2(=O)=O)C)C |
Origin of Product |
United States |
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